Mebiquin
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Overview
Description
Preparation Methods
Mebiquine can be synthesized by the addition of 6-methyl-8-hydroxyquinoline to a solution of bismuth nitrate . This reaction typically involves mixing the reactants under controlled conditions to ensure the formation of the desired product. The compound is obtained as a yellow powder that is insoluble in water and alcohol but soluble in strong acids .
Chemical Reactions Analysis
Mebiquine undergoes various chemical reactions, including:
Oxidation: Mebiquine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: Mebiquine can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mebiquine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Mebiquine’s antihelmintic properties make it useful in biological research involving parasitic infections.
Industry: Mebiquine is used in the formulation of certain pharmaceutical products due to its medicinal properties.
Mechanism of Action
The mechanism by which Mebiquine exerts its effects involves its interaction with biological molecules. It is believed to target specific pathways in parasitic organisms, disrupting their normal functions and leading to their elimination. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Mebiquine can be compared with other similar compounds, such as:
Mefloquine: An antimalarial agent with a different mechanism of action.
Chloroquine: Another antimalarial compound with distinct chemical properties.
Primaquine: Used for treating malaria, but with a different chemical structure and mode of action.
Mebiquine’s uniqueness lies in its specific chemical structure and its dual antidiarrheal and antihelmintic properties, which are not commonly found in other similar compounds .
Properties
InChI |
InChI=1S/C10H9NO.Bi.2H2O/c1-7-5-8-3-2-4-11-10(8)9(12)6-7;;;/h2-6,12H,1H3;;2*1H2/q;+1;;/p-1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMIHTNPHXUBJE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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